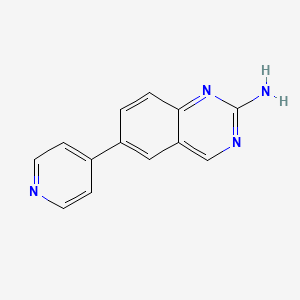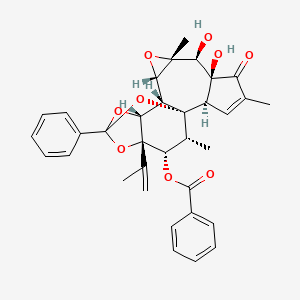![molecular formula C19H24F2N2O3 B1504168 Tert-butyl 4-cyano-4-[4-(2,2-difluoroethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B1504168.png)
Tert-butyl 4-cyano-4-[4-(2,2-difluoroethoxy)phenyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper sulfate pentahydrate, also known as cupric sulfate pentahydrate, is a chemical compound with the formula CuSO₄·5H₂O. It is a bright blue crystalline solid that is highly soluble in water. This compound is widely used in various industries, including agriculture, chemistry, and medicine, due to its versatile properties .
Métodos De Preparación
Copper sulfate pentahydrate can be synthesized through several methods. One common method involves reacting copper(II) oxide or copper(II) carbonate with dilute sulfuric acid. The solution is then heated to saturation, and the blue pentahydrate crystals form upon cooling . Industrially, copper sulfate pentahydrate is produced by treating copper metal with hot concentrated sulfuric acid or its oxides with dilute sulfuric acid . Another method involves using seawater in the crystallization process, which is particularly useful in regions with limited freshwater resources .
Análisis De Reacciones Químicas
Copper sulfate pentahydrate undergoes various chemical reactions, including:
Dehydration: When heated, it loses water molecules in stages, eventually forming anhydrous copper sulfate.
Reduction: It can be reduced to copper metal using reducing agents like ascorbic acid.
Substitution: It can participate in substitution reactions, such as forming copper nanoparticles when reacted with sodium hydroxide and starch.
Aplicaciones Científicas De Investigación
Copper sulfate pentahydrate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including acetylation of alcohols and phenols.
Biology: It serves as a reagent in Fehling’s solution and Benedict’s solution to test for reducing sugars.
Medicine: Copper sulfate pentahydrate is used in veterinary medicine as a dietary supplement for animals.
Mecanismo De Acción
Copper sulfate pentahydrate exerts its effects through several mechanisms:
Enzyme Inhibition: It inhibits enzymes like α-amylase by interacting with calcium ions, affecting the enzyme’s activity.
Copper Ion Release: The release of copper ions from copper sulfate pentahydrate is essential for its fungicidal and bactericidal properties.
Catalytic Activity: Copper ions act as catalysts in various biochemical and chemical reactions, facilitating electron transfer processes.
Comparación Con Compuestos Similares
Copper sulfate pentahydrate can be compared with other copper-based compounds:
Copper(II) chloride: Unlike copper sulfate pentahydrate, copper(II) chloride is green and highly soluble in water, making it useful in different applications.
Copper(II) nitrate: This compound is also blue but is more commonly used in pyrotechnics and as a mordant in dyeing.
Copper(II) acetate: Known for its green color, it is used in fungicides and as a pigment in paints.
Copper sulfate pentahydrate is unique due to its bright blue color, high solubility in water, and versatility in various industrial and scientific applications .
Propiedades
Fórmula molecular |
C19H24F2N2O3 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
tert-butyl 4-cyano-4-[4-(2,2-difluoroethoxy)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24F2N2O3/c1-18(2,3)26-17(24)23-10-8-19(13-22,9-11-23)14-4-6-15(7-5-14)25-12-16(20)21/h4-7,16H,8-12H2,1-3H3 |
Clave InChI |
KUEYTGGCCAELJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1504092.png)





![6-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1504108.png)



